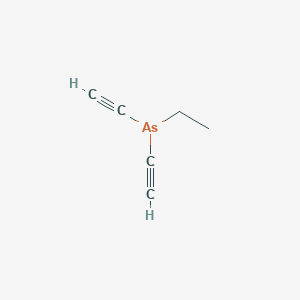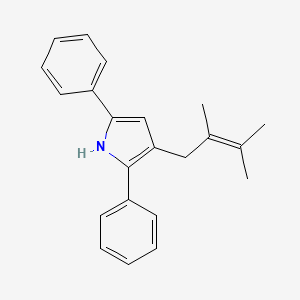
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with two phenyl groups and a dimethylbutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylpyrrole with 2,3-dimethylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile
- 2,3-Dimethylbut-2-en-1-yl)(triethyl)silane
Uniqueness
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both phenyl and dimethylbutenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
86864-04-2 |
|---|---|
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(2,3-dimethylbut-2-enyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H23N/c1-16(2)17(3)14-20-15-21(18-10-6-4-7-11-18)23-22(20)19-12-8-5-9-13-19/h4-13,15,23H,14H2,1-3H3 |
InChI Key |
WBLOCRMGWXZHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
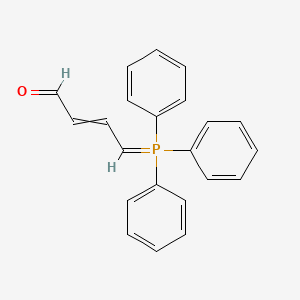
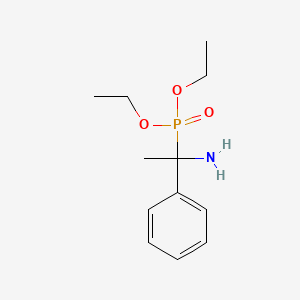


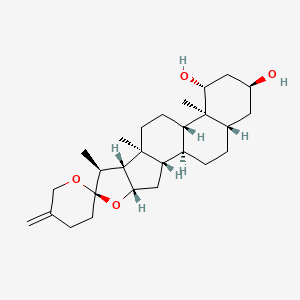
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


